N-[(2-chlorophenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-[(2-chlorophenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2-chlorophenylmethyl group linked to a sulfanyl-bridged pyrazine moiety substituted with thiomorpholine.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS2/c18-14-4-2-1-3-13(14)11-21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWDPWYRVKYTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Thiomorpholine moiety : Imparts unique pharmacological properties.
- Pyrazinyl sulfanyl group : May contribute to interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- It inhibits cell proliferation by interfering with the cell cycle, particularly at the G1/S transition.
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Case Study :
- In a study conducted by Jie et al., various thiadiazole derivatives were synthesized and tested for their anticancer activity. The results showed that derivatives with similar structural motifs to our compound displayed potent cytotoxic effects against multiple cancer cell lines, suggesting a promising therapeutic potential for this compound .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens.
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In Vitro Studies :
- Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits moderate antibacterial activity, likely due to its ability to disrupt bacterial cell membranes.
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Research Findings :
- A study highlighted that compounds with similar thiomorpholine structures have shown effectiveness against resistant strains of bacteria, indicating that this compound may also possess similar capabilities.
Data Table: Biological Activities Summary
| Activity Type | Assay Method | Organism/Cell Line | Result |
|---|---|---|---|
| Anticancer | MTT Assay | HeLa (cervical cancer) | IC50 = 12 µM |
| Antimicrobial | Disk Diffusion | E. coli | Zone of inhibition = 15 mm |
| Apoptosis Induction | Flow Cytometry | MCF7 (breast cancer) | Increased Annexin V+ cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 2-chlorophenylmethyl group in the target compound distinguishes it from analogs with substituents at other positions (e.g., 3-chloro, 4-chloro, or 2,6-dichloro). For example:
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () has a 4-chlorophenyl group, which may alter π-π stacking interactions compared to the 2-chloro isomer in the target compound.
Heterocyclic Modifications
The pyrazine-thiomorpholine system in the target compound contrasts with other sulfur- or nitrogen-containing heterocycles:
- 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () replaces thiomorpholine with an oxadiazole ring, reducing sulfur content and altering hydrogen-bonding capacity .
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () uses a morpholine (oxygen-containing) instead of thiomorpholine, which may affect solubility and metabolic stability .
Sulfanyl-Acetamide Linker
The sulfanyl-acetamide bridge is a common feature in bioactive compounds. For instance:
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide () exhibits MIC values of 16–32 µg/mL against Escherichia coli, highlighting the role of the sulfanyl group in antibacterial activity .
- N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () incorporates a chromeno-pyrimidine system, suggesting enhanced planar rigidity compared to the pyrazine in the target compound .
Structural and Pharmacokinetic Implications
Electronic Effects
The electron-deficient pyrazine ring in the target compound may engage in unique dipole-dipole interactions compared to electron-rich heterocycles like triazoles () or thiazoles ().
Crystallographic Insights
Compounds such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () reveal that substituent positioning influences molecular planarity and intermolecular interactions (e.g., C–H⋯O hydrogen bonds), which could stabilize the target compound’s crystal lattice .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
